molecular formula C18H17N3O2 B2625222 Methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate CAS No. 620101-29-3

Methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate

Cat. No.: B2625222
CAS No.: 620101-29-3
M. Wt: 307.353
InChI Key: SMYUBBTWFJSEKV-UHFFFAOYSA-N
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Description

Structural Implications:

  • Lipophilicity : The phenyl and methyl groups enhance hydrophobicity compared to polar derivatives like trimethoprim.
  • Electron-Withdrawing Effects : The ester group at position 2 reduces electron density on the quinazoline ring, influencing reactivity in substitution reactions.
  • Bioisosteric Potential : The aminoacetate moiety could serve as a bioisostere for carboxylic acids in drug design, altering pharmacokinetic properties.

Properties

IUPAC Name

methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12-8-9-15-14(10-12)17(13-6-4-3-5-7-13)21-18(20-15)19-11-16(22)23-2/h3-10H,11H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYUBBTWFJSEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate involves several steps. One common method includes the reaction of 6-methyl-4-phenylquinazoline-2-amine with methyl bromoacetate under basic conditions. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the methoxy group to form amides or thioesters.

Scientific Research Applications

Antimalarial Properties

Application Summary: Quinazolinone derivatives, including methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate, are being investigated for their antimalarial effects against Plasmodium species.

Methods of Application: Antimalarial activity is typically assessed using in vitro assays against Plasmodium falciparum and in vivo models of malaria.

Results: Related compounds have demonstrated significant efficacy against malaria parasites, indicating potential for development as antimalarial agents.

Antidiabetic Effects

Application Summary: The compound is also being explored for its potential antidiabetic properties, which could provide new avenues for diabetes management.

Methods of Application: Studies evaluate its effects on blood glucose levels and insulin sensitivity using diabetic mouse models.

Results: Preliminary findings suggest that quinazolinone derivatives can lower blood glucose levels effectively, warranting further investigation into their mechanisms.

Neuropharmacological Applications

Application Summary: this compound has been studied for potential anticonvulsant properties.

Methods of Application: The anticonvulsant activity is evaluated using seizure models such as the maximal electroshock (MES) test and pentylenetetrazole (PTZ) induced seizure test.

Results: Some quinazolinone derivatives have shown promise in reducing seizure frequency and severity, suggesting their utility in epilepsy treatment.

Antimicrobial Activity

Application Summary: The compound exhibits antimicrobial properties, making it a candidate for treating bacterial infections.

Methods of Application: Antimicrobial efficacy is assessed through various assays against both gram-positive and gram-negative bacteria.

Results: Quinazolinone derivatives have shown significant antibacterial activity, particularly against resistant strains .

Antiplatelet and Antithrombotic Properties

Application Summary: Research is ongoing into the antiplatelet and antithrombotic effects of quinazolinone compounds.

Methods of Application: These properties are evaluated using in vitro platelet aggregation assays and in vivo thrombosis models.

Results: Studies indicate that certain derivatives can prevent platelet aggregation, suggesting a role in cardiovascular health.

Analgesic Properties

Application Summary: this compound is being investigated for its analgesic effects.

Methods of Application: Analgesic activity is typically assessed using animal pain models such as the tail-flick or hot-plate tests.

Results: Initial studies show that related compounds exhibit significant pain-relieving effects without the side effects associated with traditional opioids.

Anti-inflammatory Potential

Application Summary: The anti-inflammatory properties of quinazolinone derivatives are being explored for treating chronic inflammatory diseases.

Methods of Application: Anti-inflammatory activity is assessed using carrageenan-induced paw edema models in vivo.

Results: Compounds similar to this compound have demonstrated promising anti-inflammatory effects.

Mechanism of Action

The mechanism of action of Methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate involves its interaction with specific molecular targets and pathways. The quinazoline moiety is known to interact with various enzymes and receptors, modulating their activity. For example, it can inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights compounds with heterocyclic cores and functional groups analogous to Methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate. Below is a detailed comparison:

Core Heterocycle and Functional Group Variations

Quinazoline vs. Triazole Derivatives
  • Target Compound: The quinazoline core (two fused six-membered rings with two nitrogen atoms) provides a planar structure conducive to π-π stacking and hydrogen bonding.
  • Triazole Derivatives (): Compounds A and B in Figure 5 of feature a 1,2,4-triazole core substituted with thioacetate esters and bicyclic terpene groups. Triazoles are smaller, more electron-rich heterocycles, often associated with antimicrobial activity. The thioacetate esters in these compounds may enhance reactivity compared to oxygen-based esters in the target compound .
Quinazoline vs. Thiazole Derivatives
  • Thiazole Derivatives (): Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]acetate contains a thiazole ring (five-membered, one sulfur, one nitrogen) with amino and ester substituents. notes that thiazole derivatives are intermediates for antibiotics like cephalosporins, emphasizing their role in disrupting bacterial cell walls. The target compound’s quinazoline core may instead target eukaryotic enzymes (e.g., kinases) .
Quinazoline vs. Indenoquinoline Derivatives
  • TAS-103 (): This indenoquinoline derivative (6-[[2-(dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride) shares a fused bicyclic system with the target compound but includes a hydroxyl group and a dimethylaminoethyl side chain. TAS-103 is a dual topoisomerase inhibitor, highlighting how fused nitrogen heterocycles can interact with DNA-processing enzymes. The target compound lacks the extended planar structure of TAS-103, which may limit DNA intercalation but improve selectivity for other targets .

Substituent Effects on Reactivity and Bioactivity

Ester Functionalization
  • Target Compound : The methyl acetate group at position 2 introduces a polar, hydrolyzable ester. This group may enhance solubility compared to purely aromatic substituents.
  • Chromen-3-yl Acetate (): Methyl 2-(2-((tert-butoxycarbonyl)amino)phenyl)-2-(4-oxo-4H-chromen-3-yl)acetate includes a chromenone core and a tert-butoxycarbonyl (Boc)-protected amine.
Amino Group Modifications
  • Olomoucine II (): This purine derivative (6-(2-hydroxybenzylamino)-2-[[1-(hydroxymethyl)-2-(methyl)propyl]amino]-9-isopropylpurine) features multiple amino and hydroxyl groups that facilitate hydrogen bonding. The target compound’s single amino group may limit its interaction diversity but could simplify synthetic optimization .

Crystallographic and Structural Insights

  • Thiazole Derivative (): The crystal structure of Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]acetate reveals intermolecular N–H⋯N and N–H⋯O hydrogen bonds stabilizing a two-dimensional network. Similar interactions may occur in the target compound, though its larger quinazoline core could promote alternative packing motifs .
  • Chromenone Derivative (): Crystallographic data for this compound show planar chromenone and phenyl rings, with bond lengths and angles typical of conjugated systems. The target compound’s phenyl-quinazoline system may exhibit similar planarity, favoring stacking interactions .

Data Table: Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituents Notable Properties (From Evidence) Reference ID
This compound Quinazoline 6-methyl, 4-phenyl, 2-aminoacetate Potential kinase inhibition (inferred) N/A
Compound A () 1,2,4-Triazole Bicyclic terpene, thioacetate Antimicrobial candidate
TAS-103 () Indenoquinoline Hydroxyl, dimethylaminoethyl Dual topoisomerase inhibition
Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate () Thiazole Amino, methoxycarbonylmethoxyimino Antibiotic intermediate
Chromenone Derivative () Chromenone Boc-protected amine, phenyl Crystallographic stability

Biological Activity

Methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's synthesis, biological activities, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound has the following molecular formula:

PropertyValue
Molecular FormulaC18H17N3O2
Molecular Mass307.34648 g/mol
Monoisotopic Mass307.136 g/mol

This compound features a quinazoline backbone, which is known for various biological activities, including anticancer and antimicrobial effects.

1. Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related quinazoline derivatives can inhibit the proliferation of human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and HT29 (colon cancer) with varying IC50 values.

Cell LineIC50 (µM)
A5495.44
MCF-77.15
HeLa12.16
HT2910.35
HCT11611.44

These results suggest that this compound may act through mechanisms that disrupt cell cycle progression, particularly at the S and G2/M phases, differentiating it from traditional chemotherapeutics like 5-fluorouracil .

2. Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. Notable findings include:

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
C. albicans0.0048 mg/mL

These results indicate that this compound could be a candidate for developing new antimicrobial agents .

The biological activity of this compound is likely attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival:

  • HSP90 Inhibition : Quinazoline derivatives are known to inhibit heat shock protein 90 (HSP90), which plays a critical role in protein folding and stability of oncogenic proteins .
  • Tyrosine Kinase Inhibition : The compound may also affect multiple tyrosine kinase pathways, which are often dysregulated in cancers .

Case Study 1: Cytotoxicity Evaluation

A study evaluating various quinazoline derivatives found that this compound showed comparable or superior cytotoxic effects against MCF7 cells compared to other tested compounds, highlighting its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Testing

In a comprehensive screening of synthesized quinazoline derivatives for antimicrobial activity, this compound exhibited significant inhibition against E. coli and C. albicans, suggesting its applicability in treating infections caused by resistant strains .

Q & A

Basic: What are the common synthetic routes for Methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate?

Methodological Answer:
The synthesis typically involves coupling a quinazoline derivative (e.g., 6-methyl-4-phenylquinazolin-2-amine) with an activated amino acetate ester. For example, nucleophilic substitution or condensation reactions under reflux with catalysts like triethylamine in aprotic solvents (e.g., DMF or THF) are common. Intermediate purification via column chromatography using silica gel and eluents such as ethyl acetate/hexane mixtures is recommended .

Advanced: How can one optimize the coupling reaction between quinazoline derivatives and amino acetate esters?

Methodological Answer:
Optimization involves varying reaction parameters:

  • Catalysts: Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance nucleophilicity .
  • Solvents: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene may reduce side reactions .
  • Temperature: Controlled heating (60–80°C) balances reaction rate and byproduct formation .
  • Protecting Groups: Introducing tert-butoxycarbonyl (Boc) groups on the amine can prevent undesired side reactions during coupling .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the quinazoline ring protons (δ 7.2–8.5 ppm) and the methyl ester group (δ 3.6–3.8 ppm) .
  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O ester) and ~3300 cm⁻¹ (N-H stretching) validate functional groups .
  • Mass Spectrometry: High-resolution MS (HRMS) determines molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • X-ray Crystallography: Resolves ambiguities in NMR assignments by providing precise bond lengths and angles (e.g., SHELX-refined structures in ) .
  • 2D NMR: COSY and HSQC experiments correlate proton-proton and proton-carbon connectivity, clarifying overlapping signals .
  • Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .

Basic: What are the key functional groups influencing the compound's reactivity?

Methodological Answer:

  • Quinazoline Core: The electron-deficient ring undergoes electrophilic substitution at the 4-position .
  • Amino Acetate Ester: The ester group is susceptible to hydrolysis under acidic/basic conditions, while the amine participates in hydrogen bonding .
  • Methyl Substituent: Steric effects from the 6-methyl group may hinder reactions at adjacent positions .

Advanced: How is the crystal structure determined using SHELX?

Methodological Answer:

  • Data Collection: Single-crystal X-ray diffraction (SCXRD) at 100 K provides intensity data.
  • Refinement: SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. Constraints are applied for disordered regions .
  • Validation: Check R-factors (<5%) and residual electron density maps to ensure model accuracy .

Advanced: What strategies are used to analyze the compound's in vitro biological activity?

Methodological Answer:

  • Enzyme Assays: Measure inhibition constants (Ki) against target kinases (e.g., GSK-3β) using fluorescence polarization .
  • Cellular Uptake: LC-MS quantifies intracellular concentrations after treatment .
  • Docking Studies: AutoDock Vina predicts binding modes to active sites (e.g., quinazoline interactions with ATP-binding pockets) .

Basic: What is the role of protecting groups in the synthesis of this compound?

Methodological Answer:

  • Amine Protection: Boc or Fmoc groups prevent unwanted nucleophilic attacks during esterification .
  • Ester Stability: Methyl esters are preferred over ethyl due to easier hydrolysis in downstream steps .

Advanced: How to address discrepancies in reaction yields across synthetic batches?

Methodological Answer:

  • Byproduct Analysis: HPLC-MS identifies impurities (e.g., dimerization products) .
  • Kinetic Studies: Monitor reaction progress via in situ IR to optimize time and temperature .
  • Solvent Purity: Ensure anhydrous conditions to prevent hydrolysis of intermediates .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography: Silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane) .
  • Recrystallization: Use ethanol/water mixtures to obtain high-purity crystals .
  • HPLC: Reverse-phase C18 columns resolve closely related impurities .

Advanced: What computational approaches model the compound's interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate binding stability in explicit solvent (e.g., GROMACS) .
  • QM/MM Calculations: Hybrid quantum mechanics/molecular mechanics assess electronic interactions at active sites .
  • Pharmacophore Modeling: Identify critical H-bond donors/acceptors using Schrödinger Suite .

Advanced: How do substituent variations on the quinazoline ring impact biological activity?

Methodological Answer:

  • Electron-Withdrawing Groups: Fluorine at the 4-position increases kinase inhibition by enhancing electrophilicity .
  • Steric Effects: Bulky substituents (e.g., bromine) reduce binding affinity due to clashes in the active site .
  • Meta Analysis: Compare IC₅₀ values of analogs from structure-activity relationship (SAR) studies .

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